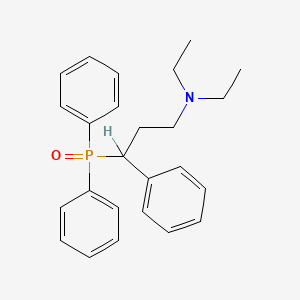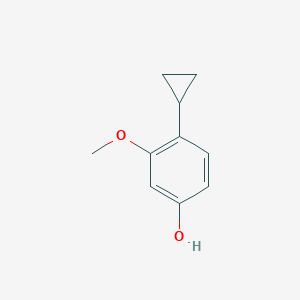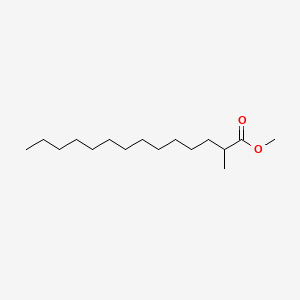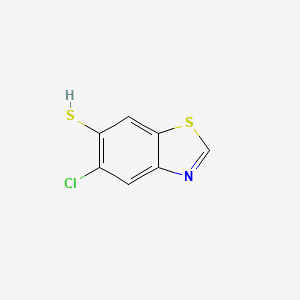
6-Benzothiazolethiol, 5-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzothiazolethiol, 5-chloro- is a derivative of benzothiazole, an aromatic heterocyclic compound. This compound is characterized by the presence of a benzene ring fused to a thiazole ring, with a chlorine atom at the 5th position and a thiol group at the 6th position. Benzothiazole derivatives are known for their diverse biological activities and are used in various industrial applications .
Preparation Methods
The synthesis of 6-Benzothiazolethiol, 5-chloro- can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-aminobenzenethiol with appropriate reagents under specific conditions. For instance, the reaction can be carried out using substituted aldehydes in the presence of sodium metabisulfite as a catalyst . Industrial production methods may involve similar synthetic pathways but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Benzothiazolethiol, 5-chloro- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
6-Benzothiazolethiol, 5-chloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Benzothiazole derivatives, including 6-Benzothiazolethiol, 5-chloro-, are investigated for their potential anticancer and anti-tubercular activities
Industry: The compound is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Benzothiazolethiol, 5-chloro- involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic pathways. In anticancer research, it may induce apoptosis in cancer cells by targeting specific proteins or enzymes involved in cell proliferation .
Comparison with Similar Compounds
6-Benzothiazolethiol, 5-chloro- can be compared with other benzothiazole derivatives such as:
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
5-Chloro-2-phenylbenzothiazole: Exhibits potent anticancer activity.
2-(2-Hydroxyphenyl)-6-nitrobenzothiazole: Demonstrates significant activity against certain cancer cell lines. The uniqueness of 6-Benzothiazolethiol, 5-chloro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89583-91-5 |
|---|---|
Molecular Formula |
C7H4ClNS2 |
Molecular Weight |
201.7 g/mol |
IUPAC Name |
5-chloro-1,3-benzothiazole-6-thiol |
InChI |
InChI=1S/C7H4ClNS2/c8-4-1-5-7(2-6(4)10)11-3-9-5/h1-3,10H |
InChI Key |
DYOCMYQPCJZBDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)S)SC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate](/img/structure/B13966942.png)

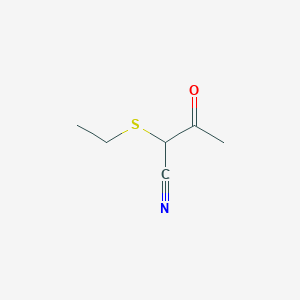
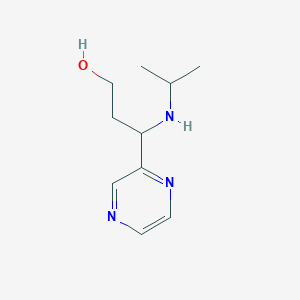
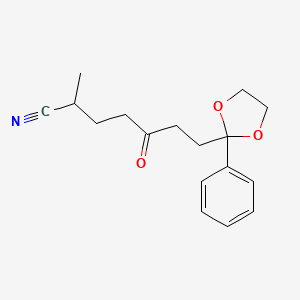
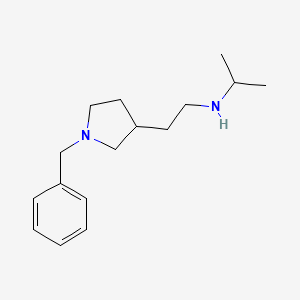
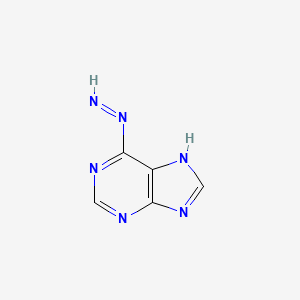
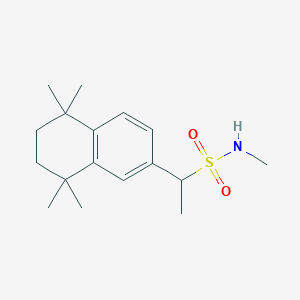
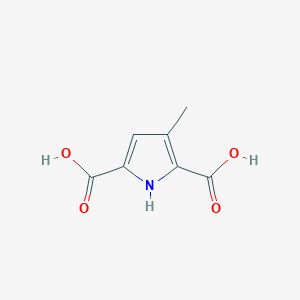
![4,7-Methano-7H-isoxazolo[4,5-E][1,3]diazepine](/img/structure/B13966995.png)
![5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13967007.png)
